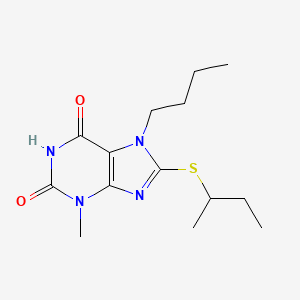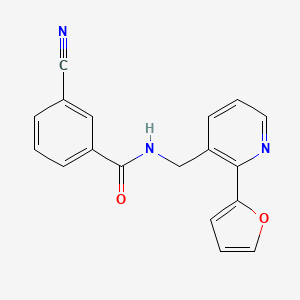
(1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine, also known as 2,7-dimethoxy-1,2,3,4-tetrahydro-naphthalen-1-amine (METH), is a psychoactive drug that belongs to the class of substituted amphetamines. METH has been used illicitly for its stimulant and euphoric effects, but it also has potential therapeutic applications.
Wirkmechanismus
METH acts as a potent releaser of dopamine, norepinephrine, and serotonin in the brain. This leads to increased levels of these neurotransmitters in the synapse, resulting in the stimulation of the central nervous system. The release of dopamine is thought to be responsible for the rewarding and reinforcing effects of METH, which can lead to addiction with repeated use.
Biochemical and Physiological Effects:
METH has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Long-term use of METH can lead to neurotoxicity, resulting in damage to dopamine and serotonin neurons in the brain. This can lead to a number of negative effects, including cognitive impairment, depression, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
METH has been used as a tool in neuroscience research to study the dopaminergic system and its role in reward and addiction. It has also been used in animal models to study the neurotoxic effects of long-term exposure to the drug. However, the use of METH in laboratory experiments is limited by its potential for abuse and neurotoxicity. Careful consideration should be given to the ethical and safety implications of using METH in research studies.
Zukünftige Richtungen
Future research on METH should focus on developing safer and more effective treatments for ADHD, obesity, and narcolepsy. In addition, studies should continue to investigate the neurotoxic effects of long-term exposure to the drug and potential treatments for METH addiction. Further research is also needed to understand the mechanisms underlying the rewarding and reinforcing effects of METH and its role in addiction. Finally, studies should explore alternative methods for studying the dopaminergic system and reward pathways in the brain that do not involve the use of METH.
In conclusion, METH is a psychoactive drug with potential therapeutic applications, but its use is limited by its potential for abuse and neurotoxicity. Further research is needed to develop safer and more effective treatments for ADHD, obesity, and narcolepsy, as well as to understand the mechanisms underlying the rewarding and reinforcing effects of METH and its role in addiction.
Synthesemethoden
METH can be synthesized through a multi-step process starting from the commercially available starting materials. The synthesis involves the condensation of 2,6-dimethoxyphenethylamine with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, followed by reduction and purification steps. The synthesis of METH requires expertise in organic chemistry and should only be performed by trained professionals in a controlled laboratory setting.
Wissenschaftliche Forschungsanwendungen
METH has been studied for its potential therapeutic applications, including as a treatment for attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. METH has also been used as a tool in neuroscience research to study the dopaminergic system and its role in reward and addiction. In addition, METH has been used in animal models to study the neurotoxic effects of long-term exposure to the drug.
Eigenschaften
IUPAC Name |
(1S,2R)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3,5,7,11-12H,4,6,13H2,1-2H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKZLMXELQFUOC-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2=C(C1N)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC2=C([C@@H]1N)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2572074.png)


![(E)-2-(2-cyano-3-(3-isopropoxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2572078.png)
![N-[[4-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2572079.png)



![(E)-3-[5-bromo-2-[(2-cyanophenyl)methoxy]phenyl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2572088.png)
![6-Benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572090.png)

![2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2572093.png)
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2572095.png)